

Technical Whitepaper: The Immunoinhibitory Activity of Disomotide Against gp100Expressing Melanoma

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Compound of Interest		
Compound Name:	Disomotide	
Cat. No.:	B1670767	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Disomotide is an immunotherapeutic agent designed to target glycoprotein 100 (gp100), a tumor-associated antigen highly expressed in melanoma cells. Unlike traditional small molecule inhibitors that directly target enzymatic activity, **disomotide**'s "inhibitory activity" is indirect, functioning through the activation of the host's immune system to recognize and eliminate tumor cells expressing gp100. This document provides a technical overview of the mechanism of action, available clinical data, and experimental protocols relevant to gp100-targeted peptide immunotherapies like **disomotide**. Due to the limited availability of specific preclinical and clinical data for **disomotide** in the public domain, this guide will leverage data from a well-documented, functionally similar gp100 peptide vaccine, gp100:209-217(210M), to illustrate the core principles and therapeutic potential of this class of agents.

Introduction to gp100 as a Therapeutic Target

Glycoprotein 100 (gp100) is a transmembrane glycoprotein involved in melanosome maturation.[1] Its expression is largely restricted to melanocytes and melanoma cells, making it an attractive target for cancer immunotherapy.[2] The goal of targeting gp100 is to break immune tolerance to this self-antigen, which is overexpressed in malignant melanoma, thereby inducing a potent and specific anti-tumor immune response.



Mechanism of Action: Peptide-Based Immunotherapy

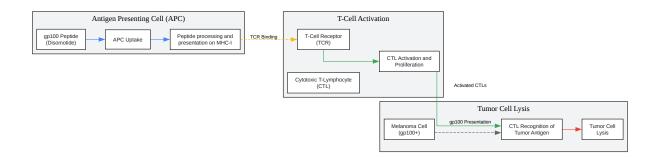
Disomotide is classified as a peptide vaccine. This therapeutic modality utilizes a synthetic peptide fragment of the gp100 protein. The proposed mechanism of action is as follows:

- Administration and Antigen Presentation: The synthetic gp100 peptide, often administered
 with an adjuvant to enhance immunogenicity, is taken up by antigen-presenting cells (APCs),
 such as dendritic cells.
- MHC Class I Presentation: Inside the APCs, the peptide is processed and presented on Major Histocompatibility Complex (MHC) Class I molecules.
- T-Cell Activation: The peptide-MHC complex is recognized by the T-cell receptors on cytotoxic T-lymphocytes (CTLs).
- Tumor Cell Recognition and Lysis: Activated CTLs then patrol the body and recognize the same gp100 peptide presented on the surface of melanoma cells, leading to targeted cell killing.

This process effectively "inhibits" tumor growth by eliminating the gp100-expressing cancer cells.

Signaling and Activation Pathway





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Caption: Mechanism of action for gp100 peptide immunotherapy.

Quantitative Data from Clinical Trials

While specific trial data for **disomotide** is not readily available, a randomized Phase 3 clinical trial of the gp100:209-217(210M) peptide vaccine in combination with high-dose interleukin-2 (IL-2) provides valuable quantitative insights into the efficacy of this therapeutic approach in patients with advanced melanoma.[3][4][5]



Parameter	gp100 Peptide Vaccine + IL-2	IL-2 Alone	P-value
Number of Patients	92	93	N/A
Overall Clinical Response	16%	6%	0.03
Progression-Free Survival (Median)	2.2 months	1.6 months	0.008
Overall Survival (Median)	17.8 months	11.1 months	0.06

Data from a study on gp100:209-217(210M) peptide vaccine plus IL-2 versus IL-2 alone in patients with advanced melanoma.

Experimental Protocols

The following methodologies are based on the Phase 3 clinical trial of the gp100:209-217(210M) peptide vaccine.

Patient Population

- Inclusion Criteria: Patients with stage IV or locally advanced stage III cutaneous melanoma, expression of HLA*A0201, and suitability for high-dose IL-2 therapy.
- Exclusion Criteria: Presence of brain metastases.

Treatment Regimen

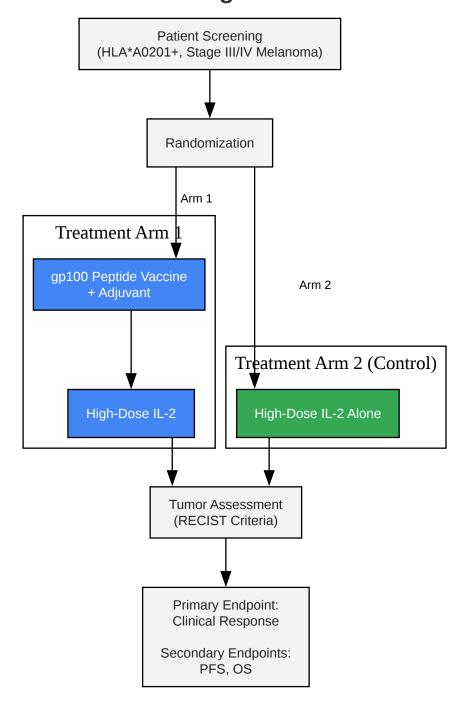
- Vaccine Arm: Patients received 1 mg of the gp100:209-211(210M) peptide emulsified in Montanide ISA-51 (incomplete Freund's adjuvant). The vaccine was administered subcutaneously once per cycle. This was followed by high-dose IL-2.
- Control Arm: Patients received high-dose IL-2 alone.
- IL-2 Dosing: 720,000 IU per kilogram of body weight administered every 8 hours.



Efficacy Assessment

- Primary Endpoint: Clinical response, assessed by investigators and through a central review, using Response Evaluation Criteria in Solid Tumors (RECIST).
- Secondary Endpoints: Progression-free survival and overall survival.

Experimental Workflow Diagram





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Caption: Randomized clinical trial workflow for a gp100 peptide vaccine.

Conclusion

Disomotide represents a targeted immunotherapeutic strategy that leverages the high expression of gp100 in melanoma to induce a specific anti-tumor immune response. While direct inhibitory data such as IC50 values are not applicable to this class of drugs, clinical trials of similar gp100 peptide vaccines have demonstrated a statistically significant improvement in clinical response rates and progression-free survival. This technical guide provides a framework for understanding the mechanism, efficacy, and experimental evaluation of gp100-targeted peptide immunotherapies, which form the basis for the development and clinical application of agents like **disomotide**. Further research and publication of specific data from **disomotide** trials will be crucial for a more detailed characterization of its clinical profile.

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